

# TCO-PEG3-Amine: An In-depth Technical Guide for Advanced Bioconjugation

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## Compound of Interest

Compound Name: TCO-PEG3-Amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **TCO-PEG3-Amine**, a heterobifunctional linker that is pivotal in the field of bioconjugation. We will delve into its chemical architecture, physicochemical properties, and the underlying principles of its reactivity. Furthermore, this guide will explore its diverse applications, particularly in the development of antibody-drug conjugates (ADCs), molecular imaging agents, and other targeted therapeutics.

## Introduction: The Molecular Blueprint of TCO-PEG3-Amine

**TCO-PEG3-Amine** is a versatile chemical tool designed for the precise and efficient covalent modification of biomolecules.<sup>[1]</sup> Its structure is a synergistic combination of three key functional components: a trans-cyclooctene (TCO) group, a triethylene glycol (PEG3) spacer, and a primary amine. This unique architecture makes it an invaluable reagent in modern biotechnology and pharmaceutical research.<sup>[1][2]</sup>

- **Trans-cyclooctene (TCO):** The TCO moiety is a strained alkene that serves as a highly reactive dienophile in bioorthogonal "click chemistry" reactions.<sup>[3][4]</sup> Specifically, it participates in inverse-electron demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine partners.<sup>[4][5]</sup> This reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.<sup>[4][5][6]</sup>

- **Polyethylene Glycol (PEG) Linker:** The PEG3 spacer is a short, hydrophilic chain composed of three ethylene oxide units.[7][8] This flexible linker imparts several beneficial properties to the resulting bioconjugate.[7][8][9] It enhances aqueous solubility, reduces steric hindrance during conjugation, and can improve the pharmacokinetic profile of the final product by increasing its hydrodynamic radius and reducing immunogenicity.[7][9][10]
- **Primary Amine:** The terminal amine group provides a reactive handle for conjugation to a variety of functional groups on biomolecules. It readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of coupling agents like EDC, to form stable amide bonds.[11][12][13]

The strategic combination of these three components in a single molecule allows for a two-step bioconjugation strategy, enabling the precise and stable linkage of diverse molecular entities.

## Physicochemical Properties of TCO-PEG3-Amine

A thorough understanding of the physicochemical properties of **TCO-PEG3-Amine** is crucial for its effective use in experimental design. The following table summarizes key data compiled from various suppliers.

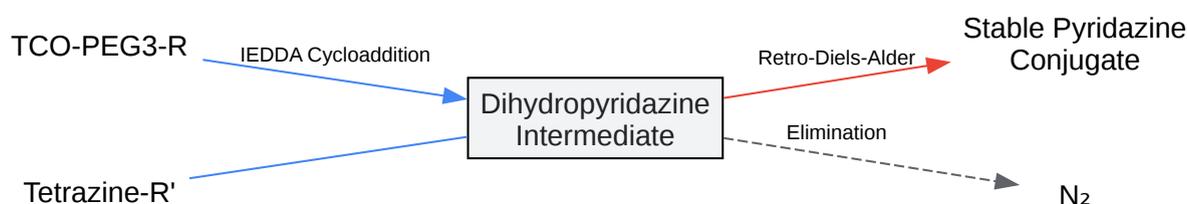
Property	Value	Source(s)
Synonyms	trans-Cyclooctene-PEG3-amine	[1]
Molecular Formula	C17H32N2O5	[5][11][14]
Molecular Weight	344.45 g/mol	[14][15]
Appearance	Colorless to slightly yellow oil	[1][12][13]
Purity	>95% (HPLC)	[5][11][12][13]
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform	[5][11][12][13][16]
Storage Conditions	-20°C, desiccated. Shipped on dry ice.	[5][11][12][13][16]
CAS Number	1800507-93-0	[5][11][14][15]

Note: TCO compounds have a limited shelf life as they can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended, and fresh batches may be prepared upon ordering.[11][14]

## The Power of Bioorthogonal Chemistry: The TCO-Tetrazine Ligation

The primary utility of **TCO-PEG3-Amine** lies in its ability to participate in the inverse-electron demand Diels-Alder (IEDDA) reaction with a 1,2,4,5-tetrazine.[4] This bioorthogonal reaction is characterized by its exceptional speed and selectivity, allowing for the formation of a stable covalent bond in complex biological media without interfering with native cellular processes.[4][5][17]

The mechanism proceeds through a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the strained TCO (dienophile). This initially forms an unstable dihydropyridazine intermediate, which rapidly undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N<sub>2</sub>), resulting in a stable pyridazine product.[4]



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Caption: Mechanism of the TCO-Tetrazine inverse electron-demand Diels-Alder (IEDDA) reaction.

The kinetics of this reaction are remarkably fast, with second-order rate constants on the order of 1 to 2000 M<sup>-1</sup>s<sup>-1</sup>, enabling efficient conjugation even at low concentrations of reactants.[18][19]

## Applications in Drug Development and Beyond

The unique properties of **TCO-PEG3-Amine** make it a valuable tool in a wide range of applications, from fundamental research to the development of novel therapeutics and diagnostics.<sup>[1][2]</sup>

## Antibody-Drug Conjugates (ADCs)

**TCO-PEG3-Amine** is increasingly being used in the synthesis of ADCs, which are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells.<sup>[2][20]</sup> <sup>[21]</sup> In a typical workflow, the amine group of **TCO-PEG3-Amine** is first conjugated to a cytotoxic drug. Separately, an antibody is modified with a tetrazine-containing linker. The two components are then "clicked" together via the TCO-tetrazine ligation. This bioorthogonal approach offers several advantages over traditional ADC conjugation methods, including:

- Site-specific conjugation: Enables precise control over the drug-to-antibody ratio (DAR).
- Improved homogeneity: Results in a more uniform ADC product.
- Enhanced stability: The resulting pyridazine linkage is highly stable.
- Faster reaction times: The rapid kinetics of the IEDDA reaction streamline the manufacturing process.<sup>[17]</sup>

## Molecular Imaging and Diagnostics

In molecular imaging, **TCO-PEG3-Amine** can be used to attach imaging agents, such as fluorescent dyes or radionuclides, to targeting moieties like antibodies or peptides.<sup>[1][2][3]</sup> This allows for the real-time visualization and tracking of biological processes in living organisms.<sup>[3]</sup> The bioorthogonal nature of the TCO-tetrazine reaction is particularly advantageous for in vivo applications, as it avoids off-target reactions.<sup>[5]</sup>

## PROTACs and Other Bioconjugates

**TCO-PEG3-Amine** also serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).<sup>[15][22][23]</sup> PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG3 linker in **TCO-PEG3-Amine** provides the necessary spacing and flexibility for the two ends of the PROTAC to bind to their respective targets.

## Experimental Protocol: Conjugation of TCO-PEG3-Amine to a Protein

This protocol provides a general guideline for the conjugation of **TCO-PEG3-Amine** to a protein containing accessible lysine residues via its primary amine.

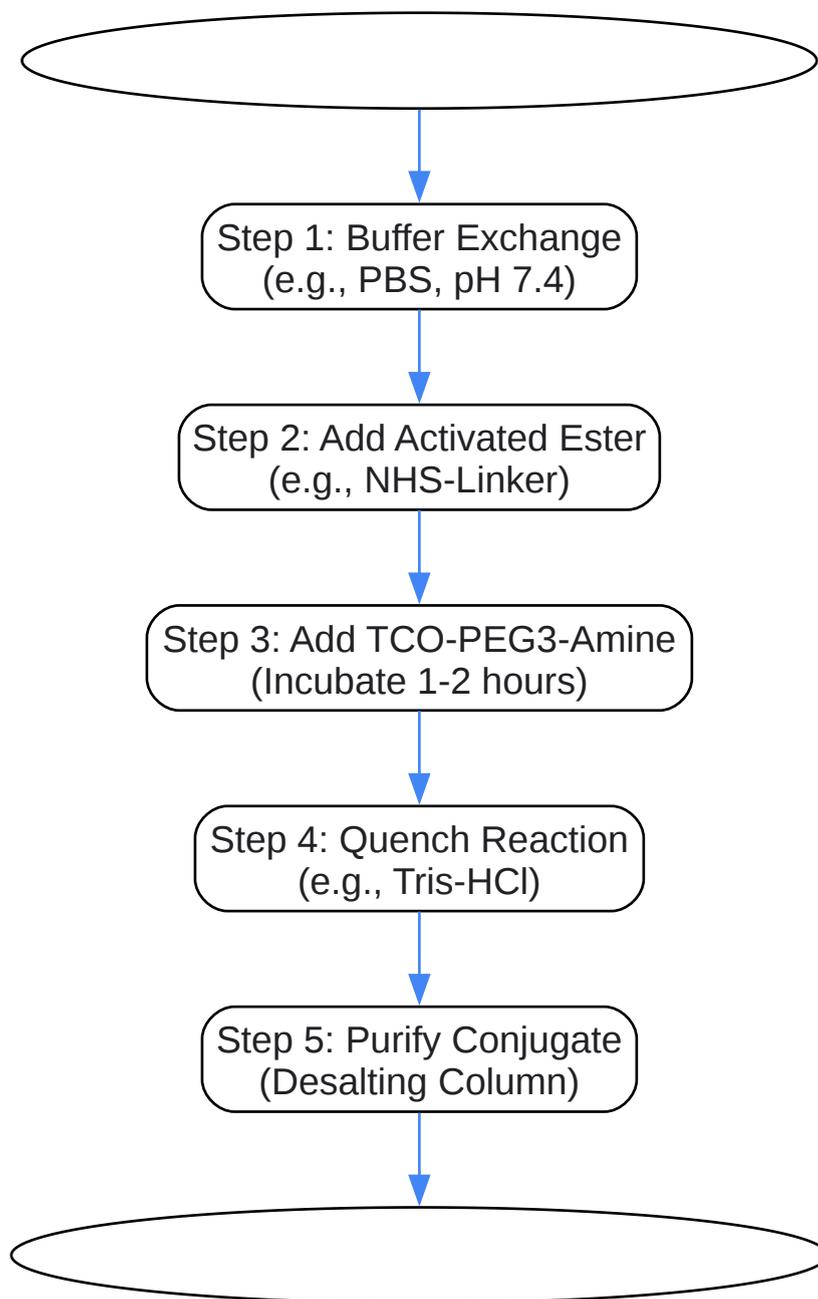
Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- **TCO-PEG3-Amine**
- NHS ester crosslinker (e.g., NHS-PEG4-acid)
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Anhydrous DMSO or DMF
- Desalting columns
- Reaction buffer (e.g., PBS, pH 7.4)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Protein Preparation:
  - Buffer exchange the protein into the reaction buffer to a final concentration of 1-5 mg/mL.
- Activation of Carboxylic Acid (if starting with a carboxylated linker):
  - Dissolve the NHS-PEG4-acid linker in anhydrous DMSO to a concentration of 10-20 mM.
  - In a separate tube, prepare a fresh solution of EDC and Sulfo-NHS in the reaction buffer.

- Add a 10- to 20-fold molar excess of the activated linker to the protein solution.
- Conjugation of **TCO-PEG3-Amine** to the Linker:
  - Dissolve **TCO-PEG3-Amine** in anhydrous DMSO to a concentration of 10-20 mM.
  - Add a 1.5- to 3-fold molar excess of the **TCO-PEG3-Amine** solution to the activated linker-protein mixture.
  - Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Quenching the Reaction:
  - Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.
  - Incubate for 15-30 minutes at room temperature.
- Purification of the TCO-modified Protein:
  - Remove excess, unreacted **TCO-PEG3-Amine** and other small molecules using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
- Characterization:
  - Determine the concentration of the purified TCO-modified protein using a BCA or Bradford assay.
  - The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry or by reacting the TCO-modified protein with a tetrazine-functionalized fluorescent dye and measuring the absorbance.



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Caption: A generalized experimental workflow for protein modification with **TCO-PEG3-Amine**.

## Troubleshooting and Optimization

- Low Conjugation Efficiency:
  - Cause: Inefficient activation of the carboxylic acid or insufficient molar excess of reagents.

- Solution: Increase the molar excess of the activating agents (EDC/Sulfo-NHS) and the **TCO-PEG3-Amine**. Ensure all reagents are fresh and anhydrous where specified. Optimize the reaction pH.
- Protein Precipitation:
  - Cause: High concentration of organic solvent (DMSO or DMF) or protein instability under reaction conditions.
  - Solution: Keep the final concentration of the organic solvent below 10% (v/v).[24] If protein solubility is an issue, consider using a more water-soluble crosslinker.
- Non-specific Binding:
  - Cause: Side reactions of the activated ester.
  - Solution: Ensure the reaction is performed at the optimal pH (typically 7.2-7.5 for NHS esters). Quench the reaction promptly.
- Inactivation of TCO:
  - Cause: Isomerization to CCO or hydrophobic interactions with the protein.[25]
  - Solution: Use fresh **TCO-PEG3-Amine**. Consider using a longer PEG linker to prevent the TCO group from being masked by the protein.[25]

## Conclusion

**TCO-PEG3-Amine** is a powerful and versatile heterobifunctional linker that has become an indispensable tool in bioconjugation. Its unique combination of a highly reactive TCO group, a solubilizing PEG spacer, and a versatile amine handle enables the efficient and precise construction of complex biomolecular architectures. The bioorthogonal nature of the TCO-tetrazine ligation provides a significant advantage for applications in complex biological systems. As research in targeted therapeutics, diagnostics, and chemical biology continues to advance, the demand for sophisticated and reliable bioconjugation reagents like **TCO-PEG3-Amine** is certain to grow.

## References

- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [[Link](#)]
- Chemsrvc. (2025, December 10). **TCO-PEG3-amine** | CAS#:1800507-93-0. [[Link](#)]
- Devaraj, N. K., et al. (2015). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. PMC. [[Link](#)]
- Interchim. (n.d.). TCO-PEG3-Maleimide. [[Link](#)]

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## Sources

- 1. [chemimpex.com](https://chemimpex.com) [[chemimpex.com](https://chemimpex.com)]
- 2. [purepeg.com](https://purepeg.com) [[purepeg.com](https://purepeg.com)]
- 3. [precisepeg.com](https://precisepeg.com) [[precisepeg.com](https://precisepeg.com)]
- 4. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 5. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [[conju-probe.com](https://conju-probe.com)]
- 6. TCO Linkers | TCO Reagents | Conju-Probe [[conju-probe.com](https://conju-probe.com)]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [[axispharm.com](https://axispharm.com)]
- 8. [chempep.com](https://chempep.com) [[chempep.com](https://chempep.com)]
- 9. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 10. [precisepeg.com](https://precisepeg.com) [[precisepeg.com](https://precisepeg.com)]
- 11. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [[broadpharm.com](https://broadpharm.com)]
- 12. [vectorlabs.com](https://vectorlabs.com) [[vectorlabs.com](https://vectorlabs.com)]

- [13. prod-vector-labs-wordpress-media.s3.amazonaws.com \[prod-vector-labs-wordpress-media.s3.amazonaws.com\]](#)
- [14. precisepeg.com \[precisepeg.com\]](#)
- [15. medchemexpress.com \[medchemexpress.com\]](#)
- [16. vectorlabs.com \[vectorlabs.com\]](#)
- [17. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [18. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm \[broadpharm.com\]](#)
- [19. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [20. medchemexpress.com \[medchemexpress.com\]](#)
- [21. medchemexpress.com \[medchemexpress.com\]](#)
- [22. TCO-PEG3-amine | CAS#:1800507-93-0 | Chemsrvc \[chemsrc.com\]](#)
- [23. medchemexpress.com \[medchemexpress.com\]](#)
- [24. interchim.fr \[interchim.fr\]](#)
- [25. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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